molecular formula C19H22O2 B190583 Androsta-1,4,6-triene-3,17-dione CAS No. 633-35-2

Androsta-1,4,6-triene-3,17-dione

Cat. No. B190583
CAS RN: 633-35-2
M. Wt: 282.4 g/mol
InChI Key: DKVSUQWCZQBWCP-QAGGRKNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androsta-1,4,6-triene-3,17-dione (ATD) is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . It is used to control estrogen synthesis . ATD is lipophilic and specific with a Ki of 0.18 μM .


Synthesis Analysis

The synthesis of Androsta-1,4,6-triene-3,17-dione involves the reduction of androsta-1,4-diene-3,17-dione to the corresponding dienediol followed by double C,O-deprotonation of ring A, accompanied by expulsion of the 19-methyl group and formation of estradiol in a high yield .


Molecular Structure Analysis

The molecular formula of Androsta-1,4,6-triene-3,17-dione is C19H22O2. It has an average mass of 282.377 Da and a monoisotopic mass of 282.161987 Da .


Chemical Reactions Analysis

Androsta-1,4,6-triene-3,17-dione is an irreversible inhibitor of aromatase. It binds to the active site of the enzyme and inhibits its activity .


Physical And Chemical Properties Analysis

Androsta-1,4,6-triene-3,17-dione is metabolized hepatically and has an elimination half-life of 48 hours . It is lipophilic and specific with a Ki of 0.18 μM .

Scientific Research Applications

Metabolism and Detection

Androsta-1,4,6-triene-3,17-dione (ATD) has been the subject of various studies focusing on its metabolism and detection. One study explored its urinary metabolism, identifying it as mainly excreted unchanged or as its 17beta-hydroxy analogue. Metabolites like boldenone and 17beta-hydroxyandrosta-4,6-dien-3-one were also detected, suggesting alterations in the steroid profile (Parr et al., 2009). Another study focused on ATD's metabolism in horses, finding extensive biotransformation and suggesting potential metabolites for monitoring its abuse in equine sports (Kwok et al., 2015).

Biochemical Evaluation

ATD has also been evaluated biochemically, particularly for its potential as an aromatase inhibitor. A study synthesized and evaluated novel steroid androsta-4,6,8(9)-triene-3,17-dione (FCE 24918) and found it could act as a suicide substrate for aromatase, an enzyme involved in estrogen biosynthesis (Panzeri et al., 1990). Another study synthesized derivatives of androsta-1,4-diene-3,17-diones, finding them effective as enzyme-activated irreversible inhibitors of aromatase (Ebrahimian et al., 1993).

Metabolic and Structural Studies

Several studies have investigated the metabolic pathways and structural properties of ATD and its derivatives. For instance, a study identified various metabolites of ATD through electrophilic fluorination experiments, contributing to our understanding of steroid chemistry (Barton et al., 1982). Another research effort explored the mechanism of steroid oxidation by microorganisms, providing insights into bioconversion processes (Tsong et al., 1964).

Applications in Steroid-Based Drug Intermediates

Recent research has also shed light on the role of ATD in the production of steroid-based drug intermediates. A study in 2023 highlighted the biotransformation of phytosterols into C-19 steroids, including ATD, as a crucial step in creating steroid-based drugs (Zhang et al., 2023). Moreover, the process of transforming AD to ADD, both critical intermediates in the synthesis of female sex hormones, has been extensively studied, emphasizing the microbial biotransformation route for commercial manufacturing (Prakash & Bajaj, 2017).

Safety And Hazards

Androsta-1,4,6-triene-3,17-dione may cause a positive test for the anabolic steroid Boldenone, of which it is a possible metabolite and production contaminant . It is also prohibited in amateur and professional sports which forbids aromatase inhibitors . Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVSUQWCZQBWCP-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862328
Record name Androsta-1,4,6-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-1,4,6-triene-3,17-dione

CAS RN

633-35-2
Record name Androsta-1,4,6-triene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-1,4,6-triene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-1,4,6-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANDROSTA-1,4,6-TRIENE-3,17-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androsta-1,4,6-triene-3,17-dione
Reactant of Route 2
Androsta-1,4,6-triene-3,17-dione
Reactant of Route 3
Androsta-1,4,6-triene-3,17-dione
Reactant of Route 4
Androsta-1,4,6-triene-3,17-dione
Reactant of Route 5
Androsta-1,4,6-triene-3,17-dione
Reactant of Route 6
Androsta-1,4,6-triene-3,17-dione

Citations

For This Compound
202
Citations
MK Parr, G Fußhöller, N Schlörer… - … Journal Devoted to …, 2009 - Wiley Online Library
The urinary metabolism of the irreversible aromatase inhibitor androsta‐1,4,6‐triene‐3,17‐dione was investigated. It is mainly excreted unchanged and as its 17β‐hydroxy analogue. …
WH Kwok, GNW Leung, TSM Wan, P Curl… - The Journal of Steroid …, 2015 - Elsevier
Androsta-1,4,6-triene-3,17-dione (ATD) is an irreversible steroidal aromatase inhibitor and is marketed as a supplement. It has been reported to effectively reduce estrogen biosynthesis …
Number of citations: 16 www.sciencedirect.com
M Numazawa, M Oshibe, S Yamaguchi - Steroids, 1997 - Elsevier
Two series of 6-alkylandrosta-4,6-diene-3,17-diones (5) and their 1,4,6-triene analogs 6 were synthesized as aromatase inhibitors to gain insight into the structure-activity relationship …
Number of citations: 25 www.sciencedirect.com
MK Parr, P Diel, O Zierau, W Schänzer - Cologne Workshop on Dope …, 2010 - dshs-koeln.de
In scientific literature androsta-1, 4, 6-triene-3, 17-dione (ATD) was reported to effectively reduce estrogen biosynthesis by irreversible aromatase inhibition. Up to now no preparation …
Number of citations: 3 www.dshs-koeln.de
F Buzzetti, E Di Salle, A Longo, G Briatico - Steroids, 1993 - Elsevier
Exemestane (6-methylenandrosta-1,4-diene-3,17-dione; FCE 24304) is an orally active irreversible aromatase inhibitor which is in phase II clinical evaluation for the potential therapy of …
Number of citations: 57 www.sciencedirect.com
S Ebrahimian, HH Chen, RW Brueggemeier - Steroids, 1993 - Elsevier
Several 7α-thiosubstituted derivatives of androstenedione have demonstrated effective inhibition of aromatase, the cytochrome P450 enzyme complex responsible for the biosynthesis …
Number of citations: 17 www.sciencedirect.com
T Piper, M Thevis - Drug testing and analysis, 2022 - Wiley Online Library
In 2020, the confirmation of the non‐endogenous origin of several pseudo‐endogenous steroids by means of isotope ratio mass spectrometry (IRMS) was recommended by the World …
DHR Barton, J Lister-James, RH Hesse… - Journal of the …, 1982 - pubs.rsc.org
3β-Acetoxy-5α,6β-dichloropregn-16-en-20-one (1), on treatment with elemental fluorine at low temperature, gave the 16α,17α-difluoro-adduct (2) and, by rearrangement, the 13α,16α-…
Number of citations: 27 pubs.rsc.org
D Giudici, G Ornati, G Briatico, F Buzzetti… - Journal of steroid …, 1988 - Elsevier
FCE 24304 (6-methylenandrosta-1,4-diene-3,17-dione), a new irreversible aromatase inhibitor, has been identified and characterized in virto and in vivo. The compound caused time-…
Number of citations: 162 www.sciencedirect.com
D Sun, Y Liu, DE McCloskey, P Lazarus - Cancer Research, 2011 - AACR
The current standard of care for early-stage ER+ breast cancer in post-menopausal women includes endocrine therapy with aromatase inhibitors (AIs) alone or sequentially following …
Number of citations: 2 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.